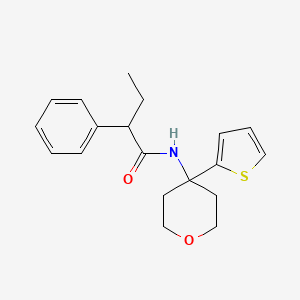

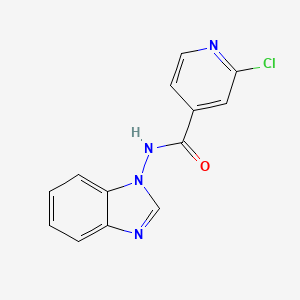

![molecular formula C18H19N5O2 B2932265 (2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide CAS No. 725276-58-4](/img/structure/B2932265.png)

(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide” appears to contain several functional groups, including a cyanobenzyl group, an ethoxy group, a benzylidene group, and a hydrazinecarboximidamide group . These groups could confer specific chemical properties to the compound.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyanobenzyl, ethoxy, benzylidene, and hydrazinecarboximidamide groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the cyanobenzyl group might undergo reactions typical of nitriles, while the ethoxy group might participate in reactions typical of ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility, melting point, and boiling point would depend on factors such as its size, shape, and polarity .科学的研究の応用

Glycosylation Reactions

The presence of the 2-cyanobenzyl moiety can be utilized as a dual-directing auxiliary in glycosylation reactions. This allows for the stereospecific construction of α- and β-glycosidic bonds from a single starting material . The ability to obtain both isomers with exclusive stereoselectivity is particularly valuable in synthesizing complex oligosaccharides for glycoscience studies .

Stereoselective Synthesis

The compound’s structure lends itself to the stereoselective synthesis of various bioactive molecules. By employing solvent assistance and neighboring group participation concepts, researchers can achieve desired anomeric stereoselectivity, which is crucial for the development of pharmaceuticals and other therapeutic agents .

Crystallography Studies

The 2-cyanobenzyl group within the compound can aid in the formation of crystalline structures that are suitable for X-ray crystallography. This application is essential for determining the three-dimensional structures of small molecules, which is a fundamental step in drug design and discovery .

Photochemical Reactions

Compounds containing the 2-cyanobenzyl group have been shown to participate in photochemical reactions. These reactions are useful in synthetic chemistry, particularly in creating six-membered rings with symmetrical double bond structures, which are often used as educts for photoreactions .

Neighboring Group Participation

The 2-cyanobenzyl ether can act as a neighboring group, influencing the outcome of chemical reactions. This property can be exploited to control the reactivity of glycosyl acceptors and drive the stereoselectivity of the resulting products .

Large-Scale Synthesis

The dual-directing effect of the 2-cyanobenzyl ether makes it a valuable auxiliary for large-scale synthesis. Its application can streamline the production of complex molecules, making it applicable for combinatorial chemistry and the mass production of pharmaceuticals .

将来の方向性

特性

IUPAC Name |

2-[(E)-[4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-2-24-17-9-13(11-22-23-18(20)21)7-8-16(17)25-12-15-6-4-3-5-14(15)10-19/h3-9,11H,2,12H2,1H3,(H4,20,21,23)/b22-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYMCEVZEVIVNS-SSDVNMTOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NN=C(N)N)OCC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/N=C(N)N)OCC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

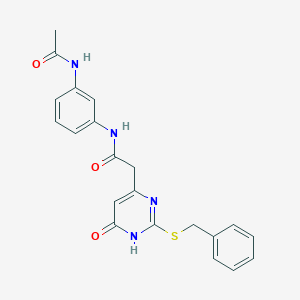

![6-Benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932184.png)

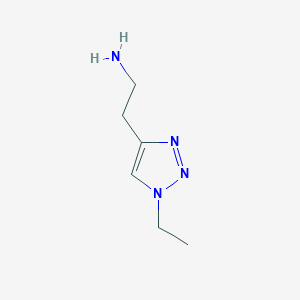

![2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932186.png)

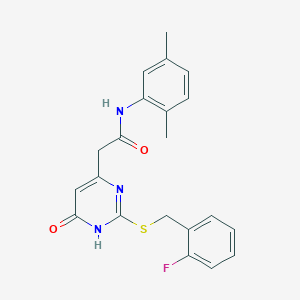

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(3-fluorophenoxy)-N-methylpropanamide](/img/structure/B2932188.png)

![N-cyclooctyl-1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2932192.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2932197.png)

![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2932200.png)

![3-Methyl-6-(5-quinoxalin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2932201.png)